molecular formula C12H17NO5 B578857 Betaine salicylate CAS No. 17671-53-3

Betaine salicylate

Cat. No.: B578857
CAS No.: 17671-53-3
M. Wt: 255.27
InChI Key: CFXSFDXXYYHZFU-UHFFFAOYSA-N
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Description

Betaine salicylate is an organic compound formed by the reaction of betaine and salicylic acid. It is often used as an alternative to salicylic acid in skincare products due to its milder exfoliating properties. Derived from sugar beets, this compound is known for its ability to provide gentle exfoliation while maintaining skin hydration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine salicylate is synthesized by combining betaine and salicylic acid in a solvent. The mixture is then evaporated to remove part of the solvent, followed by recrystallization, centrifugation, and drying to obtain the final product . The reaction typically involves the following steps:

  • Mixing betaine and salicylic acid in a molar ratio.
  • Dissolving the mixture in a suitable solvent.
  • Evaporating the solvent partially.
  • Recrystallizing the product.
  • Centrifuging and drying the crystals.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment for recrystallization and drying helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Betaine salicylate undergoes various chemical reactions, including:

    Substitution Reactions: The salicylic acid component can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like halogens or nitrating agents under acidic conditions.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: May involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.

    Oxidation Reactions: Products include oxidized forms of the salicylic acid component.

    Reduction Reactions: Products include reduced forms of the salicylic acid component.

Scientific Research Applications

Betaine salicylate has a wide range of applications in scientific research:

Mechanism of Action

Betaine salicylate exerts its effects through the following mechanisms:

Comparison with Similar Compounds

    Salicylic Acid: A beta-hydroxy acid known for its potent exfoliating properties.

    Betaine: A humectant that helps in maintaining skin hydration.

Comparison:

This compound stands out due to its unique combination of exfoliating and hydrating properties, making it a valuable ingredient in various applications, particularly in skincare.

Biological Activity

Betaine salicylate is a compound that combines the properties of betaine, a naturally occurring amino acid derivative, and salicylic acid, a well-known anti-inflammatory agent. This unique combination enhances its biological activity, making it a subject of interest in various therapeutic and cosmetic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and potential applications.

This compound is synthesized through the reaction between betaine and salicylic acid in an anhydrous alcoholic medium. The typical molar ratio for this reaction is approximately 1.2:1 (betaine to salicylic acid) to prevent the formation of esters that could compromise its efficacy . The resulting compound exhibits a buffering property that contributes to its stability in various pH environments, making it suitable for both therapeutic and cosmetic formulations .

Key Mechanisms:

  • Keratolytic Action: Similar to salicylic acid, this compound acts as a keratolytic agent, promoting the shedding of dead skin cells and preventing clogged pores. This property is particularly beneficial for treating acne and other skin conditions .
  • Anti-inflammatory Effects: The anti-inflammatory properties of salicylic acid are retained in this compound, which helps reduce redness and swelling associated with various skin conditions .
  • Hydration and Moisturization: Betaine enhances hydration by improving intracellular water retention, which can lead to improved skin elasticity and overall texture .

Therapeutic Applications

This compound has been studied for its potential therapeutic benefits across several domains:

1. Dermatological Uses

  • Acne Treatment: this compound has shown effectiveness in reducing acne lesions by breaking down sebum and keratin buildup in pores. Its gentler profile compared to traditional salicylic acid makes it suitable for sensitive skin types .
  • Hyperpigmentation: Research indicates that this compound may improve collagen production and reduce hyperpigmentation, making it a candidate for skin brightening formulations .

2. Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory effects that can benefit conditions such as:

  • Rheumatic Diseases: It has been suggested that this compound can elevate blood levels of salicylates, providing analgesic effects for patients with rheumatic diseases .
  • General Inflammation: Its ability to modulate inflammatory pathways positions it as a potential treatment for various inflammatory disorders .

3. Cardiovascular Health

The combination of betaine with salicylic acid has been explored for its synergistic effects on cardiovascular health, particularly in reducing platelet aggregation and improving blood flow . This dual action may help mitigate risks associated with thromboembolic events.

Research Findings

Several studies have highlighted the biological activity of this compound:

Study FocusFindingsReference
Acne TreatmentDemonstrated comparable effectiveness to 1% salicylic acid at double concentration (2% this compound)
Anti-inflammatory EffectsReduced inflammation markers in vitro
Collagen ProductionEnhanced collagen synthesis in fibroblast cultures
Cardiovascular EffectsSynergistic reduction in platelet aggregation when combined with aspirin

Case Studies

Case Study 1: Acne Vulgaris Treatment
A clinical trial involving patients with moderate acne vulgaris showed that topical application of 2% this compound resulted in a significant reduction in acne lesions over eight weeks compared to a control group using standard treatments.

Case Study 2: Inflammatory Skin Conditions
In another study focusing on patients with inflammatory skin conditions such as psoriasis, the application of this compound led to a marked decrease in erythema and scaling after four weeks of treatment.

Properties

IUPAC Name

carboxymethyl(trimethyl)azanium;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSFDXXYYHZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)O.C1=CC=C(C(=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170177
Record name Betaine salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17671-53-3
Record name Betaine salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaine salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (carboxymethyl)trimethylazanium 2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF395F9AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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